molecular formula C6H9BrN2 B13731840 1-Amino-2-methylpyridin-1-ium bromide CAS No. 17414-45-8

1-Amino-2-methylpyridin-1-ium bromide

Cat. No.: B13731840
CAS No.: 17414-45-8
M. Wt: 189.05 g/mol
InChI Key: ROEAPAQVHSBDLC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 1-amino-2-methyl-, bromide (1:1) is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, paired with a bromide anion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-amino-2-methyl-, bromide typically involves the quaternization of 1-amino-2-methylpyridine with a brominating agent. One common method is the reaction of 1-amino-2-methylpyridine with methyl bromide under reflux conditions. The reaction proceeds as follows:

1-amino-2-methylpyridine+methyl bromidePyridinium, 1-amino-2-methyl-, bromide\text{1-amino-2-methylpyridine} + \text{methyl bromide} \rightarrow \text{Pyridinium, 1-amino-2-methyl-, bromide} 1-amino-2-methylpyridine+methyl bromide→Pyridinium, 1-amino-2-methyl-, bromide

Industrial Production Methods

Industrial production of Pyridinium, 1-amino-2-methyl-, bromide often involves large-scale quaternization reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-amino-2-methyl-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom.

    Addition Reactions: The positively charged nitrogen can attract nucleophiles, leading to addition reactions.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium cyanide, and other nucleophiles can react with the bromide ion.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield methoxy-substituted pyridinium salts.

Scientific Research Applications

Pyridinium, 1-amino-2-methyl-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other intermediates.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for potential use in drug development due to its ability to interact with biological molecules.

    Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Pyridinium, 1-amino-2-methyl-, bromide involves its interaction with nucleophiles and electrophiles due to the positively charged nitrogen atom. This interaction can lead to the formation of new chemical bonds and the alteration of existing ones. The molecular targets and pathways involved depend on the specific application, such as antimicrobial activity or catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[1,2-a]pyridine: Shares a similar pyridine ring structure but differs in its substitution pattern.

    3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Another brominated pyridinium salt with antimicrobial properties.

    N-(1-ethoxyvinyl)pyridinium triflates: A class of pyridinium salts with unique structural features and reactivity.

Uniqueness

Pyridinium, 1-amino-2-methyl-, bromide is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

17414-45-8

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

2-methylpyridin-1-ium-1-amine;bromide

InChI

InChI=1S/C6H9N2.BrH/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1

InChI Key

ROEAPAQVHSBDLC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[N+]1N.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.